(2S)-2-Pyridin-3-ylpropan-1-ol

Übersicht

Beschreibung

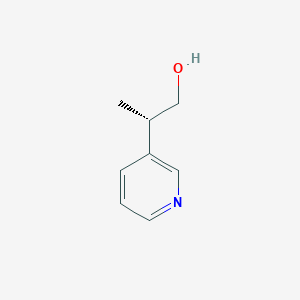

(2S)-2-Pyridin-3-ylpropan-1-ol: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring attached to a propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Pyridin-3-ylpropan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the propanol group. One common method is the reduction of pyridine-3-carboxaldehyde using a chiral reducing agent to obtain the desired this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-Pyridin-3-ylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

Reduction: Various pyridine derivatives with modified side chains.

Substitution: Substituted pyridine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Pyridin-3-ylpropan-1-ol is not directly addressed in the provided search results; therefore, information is based on related compounds and applications of similar structures.

Chemistry

(2R)-2-Pyridin-3-ylpropan-1-amine, a compound similar to this compound, is used as a building block in organic synthesis to create more complex molecules. Similarly, (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is employed in the synthesis of complex fluorinated compounds. These compounds can be used to develop advanced materials with unique properties, such as increased stability or reactivity.

Biology

Related compounds are studied for their potential biological activity, including interactions with enzymes and receptors. (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has been investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

Medicine

Research is ongoing to explore the potential of similar compounds as pharmaceutical agents, particularly in the treatment of neurological disorders. For instance, studies have been conducted on the synthesis and characterization of analogues to inhibit monoamine uptake and nAChR, contributing to antidepressant and smoking cessation efficacy . (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is explored for potential use in drug development, particularly in designing enzyme inhibitors or receptor modulators.

Industry

These compounds are used in developing new materials and as intermediates in synthesizing agrochemicals and other industrial products. Continuous flow synthesis and automated systems are used to produce high-purity compounds suitable for various applications.

Bioactive compounds

Bioactive compounds from natural sources have a wide variety of applications . Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation property, anticancer activity, and universal adherent affinity and have shown great promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

Comparison of Similar Compounds

| Compound | Description |

|---|---|

| This compound | This compound has a specific stereochemistry, which can influence its biological activity and interactions with molecular targets. |

| (2R)-2-Pyridin-3-ylpropan-1-amine | The enantiomer of (2S)-2-Pyridin-3-ylpropan-1-amine, which may have different biological activities. |

| 2-Pyridin-3-ylpropan-1-ol | A related compound with a hydroxyl group instead of an amine group. |

| 3-Pyridylmethylamine | Another similar compound with a different substitution pattern on the pyridine ring. |

Case Studies

While specific case studies for this compound are not available in the search results, research on related compounds provides insight:

- Monoamine Uptake Inhibition : Analogues have been synthesized and tested for their ability to inhibit monoamine uptake and nAChR, which contributes to antidepressant and smoking cessation efficacy .

- anticancer activity : Polyphenol-containing nanoparticles have demonstrated anticancer activity . In vivo experiments confirmed that PG reduces tumor growth without significant toxicity to major organs, highlighting its potential as a therapeutic agent for HCC .

Wirkmechanismus

The mechanism of action of (2S)-2-Pyridin-3-ylpropan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-Pyridin-3-ylpropan-1-amine: Similar structure with an amine group instead of a hydroxyl group.

(2S)-2-Pyridin-3-ylpropan-1-thiol: Contains a thiol group instead of a hydroxyl group.

(2S)-2-Pyridin-3-ylpropan-1-ester: Ester derivative with different functional properties.

Uniqueness: (2S)-2-Pyridin-3-ylpropan-1-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for hydrogen bonding and interactions with biological targets, making it a valuable compound in various applications.

Biologische Aktivität

(2S)-2-Pyridin-3-ylpropan-1-ol, also known as (2S)-2-Methyl-3-pyridin-3-ylpropan-1-ol, is a chiral compound featuring a pyridine ring and a hydroxyl group. Its unique structure imparts significant biological activity, making it a subject of interest in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₁H₁₅N₁O

- Molecular Weight : Approximately 175.25 g/mol

- Structure : Contains a stereocenter at the second carbon, contributing to its optical activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound can modulate enzyme activity through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their function.

- π-π Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further affecting biological processes.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

- Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Antimicrobial Properties : The compound has potential applications in developing new antimicrobial agents, particularly against drug-resistant pathogens .

- Antidepressant Effects : Research indicates that derivatives of this compound may enhance the efficacy of antidepressants by modulating neurotransmitter uptake .

Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibits certain cytochrome P450 enzymes, leading to altered metabolic pathways. This interaction suggests potential applications in pharmacology for drug design and development.

Study 2: Antimicrobial Activity

In another study focused on antibiotic resistance, derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria .

Study 3: Antidepressant Mechanism

Research exploring the antidepressant properties of this compound found that it acts as a noncompetitive antagonist at nicotinic acetylcholine receptors. This mechanism appears to enhance the effectiveness of existing antidepressants by increasing neurotransmitter availability in synaptic clefts .

Data Table: Biological Activities and IC50 Values

Eigenschaften

IUPAC Name |

(2S)-2-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGLUJFAHOUNKV-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.